REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[N:3]=1.S(=O)(=O)(O)O.OS(O)(=O)=O.O=S(=O)=O.[N+:25]([O-])([OH:27])=[O:26]>>[Cl:1][C:2]1[C:7]([N+:25]([O-:27])=[O:26])=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
157.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1)OCC
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
190 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred for 3 hours at 30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature between 20° and 40° C.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
returned to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered with a glass frit
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
ADDITION
|
Details
|
The solid product was suspended in a mixture of 100 g of potassium carbonate and 250 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product was washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 192 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |